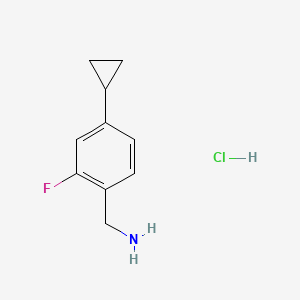
1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride is a synthetic compound with the molecular formula C10H13ClFN and a molecular weight of 201.7 g/mol.
Preparation Methods
The synthesis of 1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride involves several steps. One common synthetic route includes the reaction of 4-cyclopropyl-2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a solvent like ethanol or tetrahydrofuran (THF). The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4, which can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).
Common reagents and conditions used in these reactions include organic solvents like THF, ethanol, and dichloromethane (DCM), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .
Comparison with Similar Compounds
1-(4-Cyclopropyl-2-fluorophenyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropylmethanamine hydrochloride: This compound has a similar structure but lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
1-(4-(Trifluoromethoxy)phenyl)cyclopropylmethanamine hydrochloride:
1-(3-Chlorophenyl)cyclopropylmethanamine hydrochloride: The substitution of fluorine with chlorine can lead to different chemical and biological properties.
Biological Activity
1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of drug discovery. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
The compound is characterized by a cyclopropyl group and a fluorophenyl moiety, which contribute to its unique pharmacological profile. Its chemical structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly serotonin receptors. Specifically, studies on related cyclopropyl derivatives have shown that they can act as agonists at the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
Biological Activity Overview
The biological activity of 1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride has been evaluated through various in vitro and in vivo studies. Key findings include:
- Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against multiple cancer cell lines. For example, derivatives of cyclopropyl phenylmethanamines showed IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Neuropharmacological Effects : The compound's structural analogs have been studied for their effects on serotonin receptors, indicating potential use in treating psychiatric disorders .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 0.65 | |
| Anticancer | A549 (Lung) | 2.41 | |
| Serotonin Agonism | 5-HT2C Receptor | < 15 |
Case Studies
- Anticancer Efficacy : A study on fluorinated cyclopropane derivatives indicated that modifications at the para position of the aromatic ring significantly enhanced antiproliferative activity. The presence of electron-withdrawing groups was crucial for achieving higher biological activity .
- Neuropharmacology : Research focusing on 5-HT2C agonists demonstrated that certain substitutions on the phenyl ring could improve selectivity and potency, suggesting that similar modifications could enhance the efficacy of 1-(4-Cyclopropyl-2-fluorophenyl)methanamine hydrochloride in targeting serotonin pathways .
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(4-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-5-8(7-1-2-7)3-4-9(10)6-12;/h3-5,7H,1-2,6,12H2;1H |
InChI Key |
YAJBHRPTRAGTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















